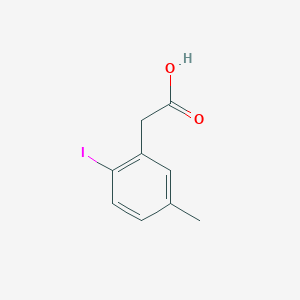

(2-Iodo-5-methyl-phenyl)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

220991-52-6 |

|---|---|

Molecular Formula |

C9H9IO2 |

Molecular Weight |

276.07 g/mol |

IUPAC Name |

2-(2-iodo-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H9IO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

KRPZCZROKFJYTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)I)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 5 Phenyl Acetic Acid Frameworks

Direct Synthetic Approaches to the Aryl-Iodine Moiety

The introduction of an iodine atom onto the aromatic ring is a critical step in the synthesis of (2-Iodo-5-methyl-phenyl)-acetic acid. This can be achieved either by direct iodination of a pre-existing phenylacetic acid derivative or through regioselective methods that precisely control the position of the halogen.

Iodination Strategies on Substituted Phenylacetic Acids

Direct electrophilic iodination of an activated aromatic ring like 5-methylphenylacetic acid is a straightforward approach. The methyl group is an activating, ortho-para director, while the acetic acid side chain is a deactivating, meta director. This combination of directing effects favors the introduction of iodine at the C2 position, ortho to the methyl group and meta to the side chain, to yield the desired product.

Various reagents and catalytic systems have been developed for the iodination of aromatic compounds. For electron-rich arenes, common iodinating agents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org The efficacy of these reagents can be enhanced through the use of catalysts. For instance, NIS can be activated by catalytic amounts of trifluoroacetic acid for the regioselective iodination of substituted aromatic compounds. organic-chemistry.org Another approach involves the use of DIH with disulfide catalysts in acetonitrile (B52724) under mild conditions. organic-chemistry.org

More advanced catalytic systems have also been reported. Iron(III) triflimide, generated in situ from iron(III) chloride, can catalyze the activation of NIS, enabling the efficient and highly regioselective iodination of a wide range of arenes under mild conditions. acs.org This method is compatible with various functional groups and can be accelerated using a triflimide-based ionic liquid. acs.org

Analogous reactions on similar substrates provide further insight. For example, the iodination of 2-methylbenzoic acid to produce 5-iodo-2-methylbenzoic acid has been achieved using iodine and an oxidizing agent in the presence of a microporous compound like a zeolite catalyst. googleapis.comgoogle.com One patented method involves reacting 2-methylbenzoic acid with iodine, iodic acid, and H-β-form zeolite in a mixture of acetic acid and acetic anhydride (B1165640). google.com

Table 1: Selected Electrophilic Iodination Methods for Aromatic Compounds

| Iodinating Agent | Catalyst/Activator | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Methoxy- or methyl-substituted aromatics | Mild conditions, short reaction times, excellent yields. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Activated and deactivated arenes | Highly regioselective, rapid, low catalyst loading (5 mol %). | acs.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfides | Electron-rich aromatics (anisoles, acetanilides) | Lewis base activation of DIH, mild conditions. | organic-chemistry.org |

| Iodine (I₂) | Iodic acid / H-β-form zeolite | 2-Methylbenzoic acid | High yield and purity, catalyst can be recycled. | google.com |

Regioselective Functionalization Approaches

Achieving specific regioselectivity, particularly for complex substitution patterns, often requires more sophisticated methods than direct electrophilic substitution. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the directed functionalization of aromatic rings. researchgate.netresearchgate.net These methods can provide access to specific isomers that may be difficult to obtain through classical approaches.

For instance, palladium/norbornene catalysis allows for the ortho-alkenylation of aryl iodides, demonstrating the utility of this catalytic system in functionalizing the position ortho to an existing group. researchgate.net While this example involves functionalizing an existing aryl iodide, related C-H activation strategies can be employed for direct, regioselective halogenation. Indirect methods can also be employed, such as the ortho olefination of N,N-dimethylbenzylamines, which can be tuned by adjusting the acidity of the reaction conditions. nih.govacs.org This strategy provides a route to ortho-functionalized toluene (B28343) derivatives that can be further elaborated. nih.govacs.org

Construction of the Phenylacetic Acid Core

An alternative synthetic strategy involves first preparing the 2-iodo-5-methylphenyl core and subsequently introducing the acetic acid side chain. This can be accomplished through various carbon-carbon bond-forming reactions or via molecular rearrangements.

Carbon-Carbon Bond Forming Reactions for the Acetic Acid Side Chain

A common and effective method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanides. orgsyn.org This two-step process involves the conversion of a benzyl halide (e.g., 2-iodo-5-methylbenzyl bromide) to the nitrile via nucleophilic substitution with a cyanide salt, followed by acid- or base-catalyzed hydrolysis to the carboxylic acid. The acid hydrolysis is often preferred as it can be a smoother reaction. orgsyn.org

Another powerful technique is the palladium-catalyzed carbonylation of benzyl chlorides. researchgate.net In this reaction, a benzyl chloride derivative is treated with carbon monoxide (CO) in the presence of a palladium catalyst, such as bistriphenylphosphine palladium dichloride, to yield the corresponding phenylacetic acid. researchgate.net This method provides a mild and effective route to phenylacetic acid derivatives from readily available benzyl halides. researchgate.net

Ring-Closing and Rearrangement Strategies for the Aromatic Ring

The Willgerodt-Kindler reaction is a notable rearrangement strategy for the synthesis of phenylacetic acids. wikipedia.org This reaction converts aryl alkyl ketones into the corresponding arylalkanoic acids or amides. wikipedia.org Specifically, an aryl alkyl ketone is treated with elemental sulfur and an amine, such as morpholine, to produce a thioamide intermediate. wikipedia.org This thioamide can then be hydrolyzed to afford the desired carboxylic acid. mdma.cherowid.org

For the synthesis of this compound, a suitable precursor would be 1-(2-iodo-5-methylphenyl)ethan-1-one. The reaction proceeds via the formation of an enamine, which then reacts with sulfur. A subsequent rearrangement leads to the migration of the carbonyl functional group to the terminal carbon of the alkyl chain. wikipedia.org This method is particularly useful as it constructs the phenylacetic acid moiety from a different set of precursors. The reaction conditions can be modified, for instance, by using phase transfer catalysts like triethyl benzyl ammonium (B1175870) chloride (TEBA) to reduce reaction times and improve yields. tandfonline.comresearchgate.net

Table 2: Comparison of Phenylacetic Acid Core Construction Methods

| Method | Starting Material | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Benzyl Cyanide Hydrolysis | Benzyl Halide | NaCN or KCN, then H₂SO₄/H₂O | Benzyl Cyanide | orgsyn.org |

| Palladium-Catalyzed Carbonylation | Benzyl Chloride | CO, Pd(PPh₃)₂Cl₂, NaOH | Acylpalladium complex | researchgate.net |

| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Sulfur, Morpholine, then H₃O⁺/H₂O | Thioamide | wikipedia.orgmdma.cherowid.org |

Preparation of Structural Precursors for this compound

A common precursor is 2-iodo-5-methylbenzoic acid, which can be prepared from 2-amino-5-methylbenzoic acid. The synthesis involves a Sandmeyer-type reaction where the amino group is first converted to a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at 0 °C. Subsequent treatment of the diazonium salt with potassium iodide leads to the desired 2-iodo-5-methylbenzoic acid. chemicalbook.com

From this benzoic acid derivative, other useful precursors can be accessed. For example, reduction of the carboxylic acid group can yield (2-iodo-5-methylphenyl)methanol. A procedure for this involves dissolving the o-iodobenzoic acid in THF, adding sodium borohydride, and then slowly adding a solution of iodine in THF. beilstein-journals.org This alcohol can then be converted to the corresponding benzyl halide or other derivatives needed for C-C bond-forming reactions. For instance, treatment with acetic anhydride can produce 2-iodo-5-methyl-benzyl acetate. beilstein-journals.org

Another fundamental precursor is 2-iodotoluene. This compound can be synthesized from 2-tolylboronic acid by reacting it with iodine and potassium fluoride (B91410) in 1,4-dioxane. chemicalbook.com

Table 3: Precursor Synthesis Routes

| Target Precursor | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Iodo-5-methylbenzoic acid | 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl 2. KI | Diazotization / Sandmeyer | chemicalbook.com |

| (2-Iodo-5-methylphenyl)methanol | 2-Iodo-5-methylbenzoic acid | NaBH₄, I₂ | Reduction | beilstein-journals.org |

| 2-Iodotoluene | 2-Tolylboronic acid | I₂, KF | Halodeboronation | chemicalbook.com |

| 2-Iodo-5-methyl-benzyl acetate | (2-Iodo-5-methylphenyl)methanol | Acetic anhydride | Esterification | beilstein-journals.org |

Synthesis of Related Halogenated Benzoic Acid Intermediates

The creation of halogenated benzoic acids, particularly iodinated ones, is a cornerstone for the synthesis of the target molecule. A common and effective precursor is 2-Iodo-5-methylbenzoic acid. ontosight.ai Various methods have been developed for the synthesis of this and structurally similar compounds.

One established method is the Sandmeyer reaction, which begins with an amino-substituted benzoic acid. For instance, 2-amino-5-methylbenzoic acid can be converted into a diazonium salt using sodium nitrite and a strong acid like hydrochloric acid. chemicalbook.com Subsequent treatment with potassium iodide introduces the iodo group at the 2-position, yielding 2-iodo-5-methylbenzoic acid with high efficiency. chemicalbook.com

Direct iodination of a methylbenzoic acid precursor is another significant pathway. The direct iodination of 2-methylbenzoic acid can be challenging due to the deactivating effect of the carboxyl group, but several methods have been found to be effective. These often employ iodine in combination with a potent oxidizing agent. For example, reacting 2-methylbenzoic acid with iodine and periodic acid in the presence of an acid catalyst can produce the mono-iodated product. google.comgoogle.com Other approaches have utilized N-iodosuccinimide (NIS) as the iodinating agent, sometimes in conjunction with a transition-metal catalyst like iridium, which can facilitate selective ortho-iodination under mild conditions. acs.org

Researchers have also explored improving yields and purity by employing microporous compounds in the iodination of 2-methylbenzoic acid, which can enhance selectivity and lead to a high-purity product after purification steps like crystallization or distillation. google.compatentalert.com

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl 2. KI | Diazotization at 0 °C, followed by reaction with KI. | 2-Iodo-5-methylbenzoic acid | 85% | chemicalbook.com |

| 2-Methylbenzoic acid | I₂, Periodic Acid, H₂SO₄ | Reaction in acetic acid, reflux conditions. | Mono-iodinated methylbenzoic acid | 52-65% | google.comgoogle.com |

| 2-Methylbenzoic acid | N-Iodosuccinimide (NIS), Ir(III) complex | Mild conditions, additive- and base-free, in HFIP solvent. | ortho-Iodinated carboxylic acids | Excellent yields | acs.org |

| 2-Methylbenzoic acid | I₂, Oxidizing agent, Microporous compound, Acetic anhydride | High selectivity iodination followed by purification. | High-purity 5-Iodo-2-methylbenzoic acid | High yield | google.com |

Generation of Methyl-Substituted Aryl Precursors

For the synthesis of this compound, a logical starting point is a molecule that already contains the methyl group in the desired position, such as 3-methylaniline or 3-methylbenzoic acid (m-toluic acid). These compounds can then undergo subsequent reactions, like the iodination methods described previously, to install the iodo group.

The synthesis of substituted phenylacetic acids can also proceed from anilines through multi-step sequences. For example, a methyl-bearing aniline (B41778) can be converted into a boronic ester. This intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to build the desired carbon framework before establishing the acetic acid moiety. inventivapharma.com

Another approach involves the direct generation of the phenylacetic acid structure from a suitable precursor. The Willgerodt-Kindler reaction, for example, can convert acetophenones into phenylacetic acid derivatives. unigoa.ac.in Therefore, the synthesis of a methyl-substituted acetophenone (B1666503) would be a key initial step. Furthermore, methods exist for preparing phenylacetic acid compounds from substituted anilines via a diazotization reaction followed by a reaction with vinylidene chloride and subsequent hydrolysis. google.com The carbonylation of aryl methyl halides, using carbon monoxide in the presence of a metal carbonyl catalyst, also provides a direct route to aryl acetic acids. google.comgoogle.com

| Precursor Type | General Method | Key Transformation | Relevance | Reference |

|---|---|---|---|---|

| Substituted Anilines | Diazotization/Coupling | Conversion of -NH₂ to other functional groups (e.g., boronic esters) for cross-coupling. | Versatile entry to complex aryl structures. | inventivapharma.com |

| Aryl Methyl Halides | Carbonylation | Reaction with CO and a metal carbonyl catalyst. | Direct formation of the aryl acetic acid side chain. | google.comgoogle.com |

| Acetophenones | Willgerodt-Kindler Reaction | Conversion of a methyl ketone to a thioamide, followed by hydrolysis. | Builds the phenylacetic acid moiety from a ketone. | unigoa.ac.in |

| 2-Arylpyridines | Rh-Catalyzed C-H Methylation | Use of acetic acid as a methyl source for C-H activation. | Direct introduction of methyl groups onto an aromatic ring. | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influential in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound and its intermediates, several strategies align with these principles.

One area of focus is the choice of oxidizing agents and catalysts. A patented method describes using air as the oxidant for the iodination of o-toluic acid, which significantly reduces costs and environmental impact compared to stoichiometric heavy metal oxidants. google.com The use of recyclable catalysts, such as graphite (B72142) in conjunction with methanesulfonic acid for acylation reactions, also represents a greener approach. unigoa.ac.in Methanesulfonic acid itself is considered a green catalyst due to its high acid strength, biodegradability, and lower corrosiveness compared to other mineral acids. unigoa.ac.in

Improving reaction conditions is another key aspect. The development of protocols that proceed under mild conditions, tolerate air and moisture, and avoid the need for additives or strong bases contributes to a more sustainable process. acs.org For instance, iridium-catalyzed C-H iodination of benzoic acids can be performed efficiently under such environmentally benign conditions. acs.org Phase transfer catalysis has also been employed in reactions like the Willgerodt-Kindler reaction to improve efficiency and simplify reaction conditions. unigoa.ac.in

Elucidation of Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution Pathways on the Aromatic Ring

Nucleophilic aromatic substitution (SNA) on aryl halides like (2-Iodo-5-methyl-phenyl)-acetic acid is less common than electrophilic substitution and often requires specific conditions. The reactivity is influenced by the nature of the leaving group and the electronic properties of the other ring substituents.

Investigation of SRN1 Mechanisms and Photostimulated Reactions

One significant pathway for nucleophilic substitution on unactivated aryl halides is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. chim.itnih.gov This process is a radical chain reaction and can often be initiated by photochemical stimulation. chim.it

The SRN1 mechanism for this compound proceeds through several key steps:

Initiation: The reaction begins with the formation of a radical anion from the substrate, this compound. This can be induced by solvated electrons or, commonly, through photostimulation where an electron is transferred to the aromatic compound. chim.it

Propagation: The radical anion formed is unstable and fragments, losing the iodide ion (I⁻) to generate a (2-carboxylmethyl-4-methyl-phenyl) radical. This aryl radical then reacts with an incoming nucleophile (Nu⁻) to form a new radical anion. This new radical anion transfers its extra electron to a molecule of the original substrate, this compound, which continues the chain reaction, yielding the final substitution product and regenerating the initial radical anion. chim.it

Termination: The chain reaction can be terminated in various ways, such as when the aryl radical abstracts a hydrogen atom from the solvent. chim.it

Research on related compounds, such as (o-iodophenyl)acetic acid derivatives, has demonstrated the utility of this photostimulated reaction in forming new carbon-carbon bonds with nucleophiles like ketone enolates. chim.it

Analysis of Radical-Chain Mechanisms in Substitution Processes

The SRN1 pathway is fundamentally a radical-chain mechanism. chim.it The process relies on the continuous generation and consumption of radical intermediates in the propagation cycle. The efficiency of the chain depends on the relative rates of the propagation steps versus the termination steps. The presence of the iodo group is crucial, as the carbon-iodine bond is weak enough to fragment upon formation of the radical anion. Radical translocation reactions, which involve the intramolecular migration of a hydrogen atom, have also been studied in related 2-iodo-phenyl derivatives, highlighting the importance of radical intermediates in the chemistry of these compounds. mdpi.com

Examination of Other Nucleophilic Aromatic Substitution Modes

Besides the radical-based SRN1 mechanism, aryl halides can undergo nucleophilic substitution via the addition-elimination (SNAr) pathway. nih.govlibretexts.org This two-step mechanism involves:

Attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination of the leaving group (iodide in this case) to restore the aromaticity of the ring. libretexts.org

However, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the ring is substituted with a weakly activating methyl group and the acetic acid group, which is deactivating but not as strongly as a nitro group. Therefore, this compound is not strongly activated towards the classical SNAr mechanism, and such reactions would likely require very strong nucleophiles or harsh reaction conditions. libretexts.org

Electrophilic Aromatic Substitution Reactivity Studies

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. fiveable.me The reaction involves an electrophile attacking the electron-rich aromatic ring. masterorganicchemistry.com The rate and regioselectivity of the reaction on this compound are determined by the directing effects of the existing substituents.

Directing Effects of Iodine and Methyl Substituents

The position of an incoming electrophile is directed by the substituents already present on the aromatic ring. This is a result of both inductive and resonance effects, which influence the stability of the carbocation intermediate (sigma complex or Wheland intermediate) that forms during the reaction. libretexts.orgmnstate.edu

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group and an ortho, para-director . libretexts.org It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive than benzene, and stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

The acetic acid side chain (-CH₂COOH) has a minor deactivating inductive effect on the ring, but its influence is generally less significant than the directly attached methyl and iodo groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

|---|---|---|---|---|

| Methyl (-CH₃) | Donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| Iodine (-I) | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

Regioselectivity and Reaction Pathway Analysis

For this compound, the positions available for electrophilic substitution are C-3, C-4, and C-6.

The methyl group at C-5 directs incoming electrophiles to its ortho positions (C-4 and C-6).

The iodo group at C-2 directs incoming electrophiles to its ortho position (none available, blocked by the acetic acid group) and its para position (C-6).

The directing effects of the two groups are therefore concerted, strongly favoring substitution at positions C-4 and C-6.

Attack at C-6: This position is ortho to the activating methyl group and para to the deactivating iodo group. Both substituents stabilize the corresponding carbocation intermediate.

Attack at C-4: This position is ortho to the activating methyl group.

Attack at C-3: This position is meta to the methyl group and ortho to the iodo group. Attack at this position is generally less favored.

Between positions 4 and 6, the outcome can be influenced by sterics. youtube.com Position 6 is flanked by the methyl group and the hydrogen at C-1, while position 4 is adjacent to the methyl group and the hydrogen at C-3. The steric hindrance at both positions is relatively similar. However, electronically, both the methyl and iodo groups stabilize the intermediate for attack at C-6, making it a highly probable site for substitution. Attack at C-4 is also strongly favored due to the activating methyl group. The precise ratio of products would depend on the specific electrophile and reaction conditions.

| Position of Attack | Directed by -CH₃ (at C-5) | Directed by -I (at C-2) | Predicted Outcome |

|---|---|---|---|

| C-3 | Meta (Disfavored) | Ortho (Favored) | Minor Product |

| C-4 | Ortho (Favored) | Meta (Disfavored) | Major Product |

| C-6 | Ortho (Favored) | Para (Favored) | Major Product |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in this compound is a primary site for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in organic synthesis for the creation of more complex molecules.

Mechanistic Investigations of Esterification Reactions

The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol is a reversible process that forms an ester and water. masterorganicchemistry.comchemguide.co.uk The mechanism involves several key steps, all of which are in equilibrium. masterorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This protonation significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Following the nucleophilic attack, a proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com This proton transfer results in the formation of a good leaving group, a water molecule. masterorganicchemistry.com The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, now as a protonated ester. masterorganicchemistry.com In the final step, deprotonation of this intermediate by a weak base (like water or the alcohol) yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

A general mnemonic for this multi-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Table 1: Key Steps in Fischer Esterification of this compound

| Step | Description | Key Intermediate |

| 1 | Protonation: The carbonyl oxygen is protonated by the acid catalyst. | Protonated carboxylic acid |

| 2 | Nucleophilic Attack: The alcohol attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |

| 3 | Proton Transfer: A proton is transferred to one of the hydroxyl groups. | Protonated tetrahedral intermediate |

| 4 | Elimination: A molecule of water is eliminated. | Protonated ester |

| 5 | Deprotonation: The protonated ester is deprotonated to form the final product. | Ester |

The efficiency of the esterification can be influenced by various factors, including the nature of the alcohol and the reaction conditions. For instance, studies on the esterification of the related phenylacetic acid have shown that the choice of catalyst, such as metal cation-exchanged montmorillonite (B579905) nanoclays, can significantly affect the yield of the ester. nih.gov

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can also be converted into an amide through reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and can be inefficient. nih.gov More commonly, the carboxylic acid is first "activated" to increase its reactivity towards the amine nucleophile.

A variety of reagents, often referred to as coupling reagents in the context of peptide synthesis, are employed for this purpose. bachem.com These reagents effectively convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the formation of the amide bond under milder conditions.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogue PyBOP® are highly effective. bachem.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and commonly used coupling agents in modern peptide synthesis. peptide.com They react with the carboxylic acid to form an activated ester, which then reacts with the amine.

The general process for solid-phase peptide synthesis, which is analogous to the amidation of this compound, involves the activation of the carboxylic acid and subsequent coupling to an amine. uci.edu Catalysts like 5-methoxy-2-iodophenylboronic acid have also been shown to be effective for direct amidation at room temperature. organic-chemistry.org

Radical Chemistry of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. csbsju.edu This reactivity opens up avenues for various radical-mediated transformations.

Intramolecular Hydrogen Atom Transfer in Radical Translocation Reactions

Radical translocation, which involves the migration of a radical center from one position to another within a molecule via an intramolecular hydrogen atom transfer (HAT), is a powerful tool in organic synthesis. mdpi.commdpi.com In the case of this compound, the initial formation of an aryl radical at the C2 position can potentially lead to a 1,5-HAT from the benzylic position of the acetic acid side chain.

The general principle involves the generation of the aryl radical, typically through photolysis or with a radical initiator. mdpi.com This highly reactive aryl radical can then abstract a hydrogen atom from the adjacent acetic acid side chain. The feasibility of this process is governed by the thermodynamics of the HAT step, where a more stable radical is formed. mdpi.com The transition state for such a 1,5-HAT is often depicted as a pseudo-six-membered ring, which is sterically and entropically favorable. nih.gov

Studies on related 2-iodo-phenyl amides have shown that the solid-state conformation can be well-suited for such intramolecular hydrogen atom transfer to occur. mdpi.com This type of radical translocation can be a key step in the synthesis of complex cyclic structures. csic.es

Carbon-Iodine Bond Homolysis and Radical Coupling Processes

The homolytic cleavage of the carbon-iodine bond in aryl iodides can be initiated by heat, ultraviolet light, or through the action of radical initiators. nih.gov The relatively low bond dissociation energy of the C-I bond facilitates this process. csbsju.edu Recent methodologies have also utilized visible light, sometimes in the presence of a photocatalyst or other mediating agents, to achieve this bond cleavage under milder conditions. rsc.org

Once the aryl radical is generated from this compound, it can participate in a variety of radical coupling reactions. These processes are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. A notable example is the radical carbonylation reaction, where the aryl radical can trap a molecule of carbon monoxide (CO) to form an acyl radical. acs.org This acyl radical can then be trapped by other species or participate in further reactions, allowing for the introduction of a carbonyl group. acs.org

The interplay between radical generation from the alkyl iodide and transition metal catalysts, such as palladium, has been shown to be an effective strategy for accelerating these carbonylation reactions. acs.org

Hypervalent Iodine Chemistry Derived from this compound

Aryl iodides, including this compound, can be oxidized to form hypervalent iodine compounds, also known as iodanes. wikipedia.org In these species, the iodine atom formally possesses more than eight electrons in its valence shell and exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.orge-bookshelf.de

The synthesis of hypervalent iodine reagents generally involves the oxidation of the parent iodoarene. wikipedia.org Common oxidants used for this purpose include peracids like m-chloroperoxybenzoic acid (mCPBA), sodium periodate, or oxone. nsf.gov For example, the oxidation of an iodoarene with peracetic acid, often generated in situ from hydrogen peroxide and acetic anhydride (B1165640), can yield a (diacetoxyiodo)arene, a common λ³-iodane. nsf.gov

These hypervalent iodine reagents are highly valuable in organic synthesis, acting as powerful and selective oxidizing agents. e-bookshelf.denih.gov They are often considered environmentally benign alternatives to heavy metal-based oxidants. e-bookshelf.de The reactivity of hypervalent iodine compounds is often compared to that of transition metals, as they can undergo processes like oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.densf.gov

Starting from this compound, it is conceivable to synthesize a range of hypervalent iodine reagents. For instance, oxidation could lead to the corresponding iodoso (I(III)) or iodyl (I(V)) derivatives. The presence of the carboxylic acid group within the same molecule could lead to interesting intramolecular reactivity or the formation of cyclic hypervalent iodine species. One of the most well-known λ⁵-iodanes, 2-iodoxybenzoic acid (IBX), is synthesized from the corresponding 2-iodobenzoic acid. wikipedia.orgnih.gov

Table 2: Common Classes of Hypervalent Iodine Compounds

| Iodine Oxidation State | Class Name | General Structure (Ar = Aryl) | Common Examples |

| +3 | λ³-Iodane | ArIX₂ | Phenyliodine diacetate (PIDA), [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent) |

| +5 | λ⁵-Iodane | ArIO₂ or ArIX₄ | 2-Iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP) |

Formation and Reactivity of Iodine(III) and Iodine(V) Species

The synthesis of hypervalent iodine compounds involves the oxidation of the iodine atom in an iodoarene. For a compound like "this compound," this would entail the conversion of the iodine center from its standard I(I) state to I(III) or I(V).

Formation of Iodine(III) Species:

Iodine(III) reagents, or λ³-iodanes, are typically prepared by the oxidation of iodoarenes in the presence of appropriate ligands. A common method involves the use of peroxy acids, such as peracetic acid or meta-chloroperbenzoic acid (mCPBA), in the presence of a carboxylic acid. For "this compound," this would theoretically lead to the formation of a [bis(acyloxy)iodo]arene derivative.

The general reaction can be represented as: Ar-I + 2 RCOOH + [O] → Ar-I(OOCR)₂ + H₂O

In this reaction, the iodoarene is oxidized, and the carboxylate groups from the acid medium coordinate to the iodine center. The resulting Iodine(III) species typically adopts a trigonal bipyramidal geometry, with the aryl group and two lone pairs of electrons in the equatorial positions and the electronegative ligands in the axial positions. nih.govacs.org

Formation of Iodine(V) Species:

Further oxidation of either the starting iodoarene or the corresponding Iodine(III) species can yield Iodine(V) reagents, or λ⁵-iodanes. A prominent example of an Iodine(V) reagent is 2-iodoxybenzoic acid (IBX), which is prepared by the oxidation of 2-iodobenzoic acid. mdpi.comnih.gov Stronger oxidizing agents like potassium bromate (B103136) (KBrO₃) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄) are typically employed for this transformation.

Theoretically, "this compound" could be oxidized to its corresponding ioxy derivative, an Iodine(V) species, under similar conditions. These compounds are powerful oxidizing agents. mdpi.com

Reactivity: The reactivity of these hypervalent iodine species is dictated by the oxidation state of the iodine and the nature of its ligands.

Iodine(III) Reagents : These compounds are generally good electrophiles and are often used for oxidative functionalizations. arkat-usa.org They can undergo ligand exchange reactions, where the ligands on the iodine are replaced by other nucleophiles, and reductive elimination, where the iodine atom is reduced back to I(I) with the concomitant formation of a new bond in the substrate.

Iodine(V) Reagents : These are potent oxidizing agents, known for their ability to oxidize a wide range of functional groups, most notably the conversion of alcohols to aldehydes and ketones. mdpi.comnsf.gov

The table below summarizes the key characteristics of these species as they would be derived from a generic iodoarene (ArI), which can be extrapolated to "this compound."

| Species Type | Iodine Oxidation State | Common Precursors/Reagents | General Reactivity |

| Iodine(III) | +3 | ArI, Peracetic acid, mCPBA | Electrophilic, Ligand exchange, Reductive elimination |

| Iodine(V) | +5 | ArI, KBrO₃, Oxone® | Strong oxidizing agent |

This table is based on general principles of hypervalent iodine chemistry.

Oxidative Transformations Mediated by Derived Hypervalent Iodine Reagents

Hypervalent iodine reagents derived from iodoarenes are employed in a vast array of oxidative transformations. The presence of the methyl and acetic acid groups on the aromatic ring of "this compound" could influence the solubility, reactivity, and catalytic efficiency of the derived hypervalent iodine species.

Catalytic Cycles:

A significant advancement in hypervalent iodine chemistry is the development of catalytic systems where the iodoarene is used in substoichiometric amounts and is regenerated in situ by a terminal oxidant. arkat-usa.org This approach enhances the sustainability of the process.

A hypothetical catalytic cycle for an oxidation reaction using "this compound" as a pre-catalyst would involve:

Oxidation: The I(I) species is oxidized by a stoichiometric oxidant (e.g., Oxone®) to the active I(III) or I(V) species.

Substrate Oxidation: The hypervalent iodine reagent oxidizes the substrate (e.g., an alcohol to a ketone).

Reduction: In the process, the iodine is reduced back to its I(I) state.

Regeneration: The I(I) species re-enters the catalytic cycle.

Examples of Oxidative Transformations:

The following table outlines common oxidative transformations mediated by hypervalent iodine reagents. While specific data for reagents derived from "this compound" is not available, the table reflects the expected reactivity based on well-known analogues like IBX and (diacetoxyiodo)benzene (B116549) (PIDA).

| Transformation | Substrate | Product | Mediating Species |

| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Iodine(V) |

| α-Functionalization of Ketones | Ketones | α-Acetoxy Ketones | Iodine(III) |

| Oxidative Cyclizations | Unsaturated Amides/Alcohols | Heterocycles | Iodine(III) |

| Phenolic Oxidation | Phenols | Quinones/Cyclohexadienones | Iodine(III) |

This table illustrates general transformations and is not based on experimental data for this compound-derived reagents.

Detailed research findings for these transformations typically involve optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometric oxidant in catalytic systems. For instance, studies on substituted 2-iodobenzoic acids as catalysts for alcohol oxidation have shown that electron-donating or bulky groups on the aromatic ring can influence the catalyst's reactivity and solubility. nsf.gov It is plausible that the methyl group on "this compound" would have a similar electronic and steric influence.

Advanced Applications in Organic Synthesis and Methodology Development

Role as a Precursor in Complex Heterocyclic Compound Synthesis

The strategic placement of the iodo and acetic acid functionalities on the phenyl ring makes (2-Iodo-5-methyl-phenyl)-acetic acid a powerful starting material for the construction of various heterocyclic systems. These heterocycles are core scaffolds in many biologically active compounds and functional materials. unimi.itnih.gov

Benzazepinone (B8055114) scaffolds are integral components of numerous pharmaceutically important molecules. The synthesis of these seven-membered heterocyclic rings can be efficiently achieved using intramolecular coupling strategies. This compound is an excellent precursor for this purpose.

A common synthetic route involves an initial amide coupling reaction between the carboxylic acid group of this compound and a suitable amine. For instance, coupling with an amino-containing moiety, such as 2-aminoaniline derivatives, would yield an intermediate pre-loaded with the necessary components for cyclization. The subsequent key step is an intramolecular Heck reaction. beilstein-journals.org The palladium catalyst facilitates the coupling between the aryl iodide and a suitably placed alkene on the amine partner, leading to the formation of the benzazepinone ring system. beilstein-journals.orgnih.gov Attempts to perform this ring-closure via an intramolecular Heck reaction can sometimes be challenging and may require protection of the amide nitrogen to prevent degradation of the starting material. beilstein-journals.orgnih.gov

Table 1: Hypothetical Reaction Scheme for Benzazepinone Synthesis

| Step | Reactants | Key Reagents/Catalysts | Product |

| 1. Amide Coupling | This compound, Substituted Amine | Peptide coupling agents (e.g., EDC, HOBt) | N-substituted-(2-iodo-5-methyl-phenyl)acetamide intermediate |

| 2. Intramolecular Heck Cyclization | N-substituted-(2-iodo-5-methyl-phenyl)acetamide intermediate | Pd(0) catalyst (e.g., Pd(OAc)₂, PPh₃), Base | Benzazepinone derivative |

The utility of this compound extends beyond benzazepinones to a broader range of heterocyclic structures. researchgate.netmdpi.com

Nitrogen-Containing Heterocycles: The aryl iodide is a versatile handle for introducing nitrogen-containing rings through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. By reacting this compound (or its ester derivative) with various amines, anilines, or nitrogen-containing heterocycles, a wide array of N-aryl products can be synthesized. Subsequent intramolecular reactions involving the acetic acid side chain can then be employed to construct fused ring systems. For example, cyclization with the newly introduced amino group can lead to the formation of lactams.

Oxygen-Containing Heterocycles: The compound is also a precursor for oxygen-containing heterocycles like benzofurans and lactones. pku.edu.cnorganic-chemistry.org An intramolecular Ullmann-type coupling reaction, involving the reaction of the aryl iodide with the oxygen of the carboxylic acid (or an alcohol derivative), can lead to the formation of a lactone ring fused to the benzene (B151609) core. Alternatively, domino reactions, such as an intermolecular Sonogashira coupling followed by an intramolecular cyclization, can be used to construct substituted benzofurans. organic-chemistry.org The synthesis of these oxygen-containing heterocycles is of significant interest due to their prevalence in natural products and their wide range of biological activities. pku.edu.cnnih.gov

Building Block for Functionalized Organic Materials

Organic functional materials are at the forefront of research in electronics, photonics, and materials science. hilarispublisher.commdpi.com this compound serves as a key building block for creating larger, functionalized molecules with tailored electronic and photophysical properties. chemscene.comrsc.orgresearchgate.net

The development of conjugated organic materials often relies on the iterative formation of carbon-carbon bonds to build extended π-systems. The aryl iodide functionality of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the aryl iodide with a variety of organoboron compounds (boronic acids or esters). wikipedia.orglibretexts.org By using di-boronic acids, polymerization can be achieved, leading to conjugated polymers where the (5-methyl-phenyl)-acetic acid unit is incorporated into the polymer backbone. The carboxylic acid group can enhance the solubility and processability of the resulting polymer or serve as an anchoring point for further functionalization. inventivapharma.comdiva-portal.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with terminal alkynes, introducing carbon-carbon triple bonds into the molecular structure. organic-chemistry.orgwikipedia.org This is a powerful method for creating rigid, linear conjugated systems known as oligo(phenylene ethynylene)s (OPEs). The resulting materials often exhibit interesting photophysical properties and have applications in molecular wires and sensors. rsc.orgrsc.org

Molecules that can interact with light or electric fields are crucial for applications such as organic light-emitting diodes (OLEDs), solar cells, and molecular switches. mdpi.comunirioja.es The extended aromatic systems synthesized from this compound often possess these properties. ens-paris-saclay.fr By strategically choosing the coupling partners in reactions like Suzuki or Sonogashira, chemists can tune the electronic energy levels (HOMO/LUMO) and the absorption/emission properties of the final molecule. acs.org The (5-methyl-phenyl)-acetic acid core can be functionalized with electron-donating or electron-accepting groups to create donor-acceptor systems, which are a common design motif for photoactive and electroactive materials.

Strategies for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. illinois.edunih.govorganic-chemistry.orgacs.orgresearchgate.net this compound, as an aryl iodide, is a highly reactive electrophile in several of the most important palladium-catalyzed cross-coupling reactions. acs.org The general order of reactivity for organohalides in these reactions is R-I > R-Br > R-Cl, making aryl iodides preferred substrates for efficient coupling under mild conditions. wikipedia.org

Table 2: Key C-C Bond Forming Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. Tolerant of many functional groups. Boronic acids are generally stable and low in toxicity. wikipedia.orglibretexts.org |

| Heck-Mizoroki Reaction | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Forms a new C-C bond at one of the sp² carbons of the alkene. organic-chemistry.orgyoutube.comnih.gov It is a powerful tool for the arylation of olefins. mdpi.comresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Forms a C(sp²)-C(sp) bond, creating arylalkynes. organic-chemistry.orgwikipedia.orgrsc.orgresearchgate.net The reaction is typically carried out under mild conditions. wikipedia.org |

These reactions provide reliable and versatile methods for modifying the this compound core, enabling the synthesis of a vast array of derivatives for applications ranging from medicinal chemistry to materials science.

Suzuki, Sonogashira, and Heck Reactions

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound is an ideal substrate for Suzuki reactions, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position. For instance, the coupling of the methyl ester of this compound with an appropriately substituted boronic acid is a key step in the synthesis of complex heterocyclic structures like phenanthridines. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The iodo-substituent of this compound allows for the introduction of an alkynyl group, leading to the formation of 2-alkynyl-5-methylphenylacetic acid derivatives. These products are valuable intermediates for the synthesis of various cyclic compounds and conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly documented for this specific substrate, the reactivity of the aryl iodide bond in this compound makes it a suitable candidate for Heck reactions. This would allow for the introduction of vinyl groups, further expanding the synthetic utility of this building block.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²) - C(sp) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²) - C(sp²) |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. The reaction of this compound with alcohols, amines, or thiols in the presence of a copper catalyst can lead to the corresponding ethers, amines, and thioethers, respectively. These reactions are often advantageous due to the lower cost of copper catalysts compared to palladium.

Utility in Stereoselective Synthesis

Diastereoselective Transformations Involving this compound Derivatives

The acetic acid side chain of this compound can be converted into a chiral auxiliary. This chiral auxiliary can then direct subsequent reactions, leading to the formation of one diastereomer in preference to others. For example, amidation of the carboxylic acid with a chiral amine would create a chiral amide. The stereocenter on the amine could then influence the stereochemical outcome of reactions at the alpha-position of the acetic acid moiety or in transformations involving the aryl ring.

Enantioselective Applications

While specific examples are scarce, derivatives of this compound could potentially be used in enantioselective synthesis. For instance, the carboxylic acid could be used to resolve a racemic mixture of a chiral amine, or the molecule could serve as a chiral ligand for a metal catalyst after appropriate functionalization. Furthermore, enantioselective modifications of the acetic acid side chain, such as asymmetric alkylation, could be envisioned using chiral catalysts or auxiliaries.

Derivatization Strategies and Transformations for Research Purposes

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary target for derivatization, enabling access to a diverse range of functional groups including esters, amides, acid halides, and alcohols through well-established synthetic protocols.

Esterification of the carboxylic acid is a fundamental derivatization technique used to alter the polarity, volatility, and solubility of (2-Iodo-5-methyl-phenyl)-acetic acid. These modifications are often necessary for analytical procedures like gas chromatography (GC) and for preparing derivatives suitable for unambiguous spectroscopic characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

A prevalent method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol under acidic catalysis. The reaction is typically conducted at elevated temperatures to shift the chemical equilibrium in favor of the ester product.

General Procedure for Fischer-Speier Esterification:

this compound is dissolved in a surplus of the chosen alcohol (e.g., methanol, ethanol).

A catalytic quantity of a strong mineral acid, such as concentrated sulfuric acid, is carefully added to the solution.

The mixture is heated under reflux for a period of several hours to ensure the reaction proceeds to completion.

Upon cooling, the excess alcohol is efficiently removed using a rotary evaporator.

The resulting residue is taken up in an organic solvent, like diethyl ether, and is washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to afford the crude ester. Further purification can be achieved by vacuum distillation or silica gel column chromatography.

Table 1: Representative Esters of this compound

| Ester Name | Alcohol Used | Potential Application |

|---|---|---|

| Methyl (2-iodo-5-methyl-phenyl)-acetate | Methanol | GC-MS analysis, Synthetic intermediate |

| Ethyl (2-iodo-5-methyl-phenyl)-acetate | Ethanol | Spectroscopic standard |

| Benzyl (B1604629) (2-iodo-5-methyl-phenyl)-acetate | Benzyl alcohol | Precursor for debenzylation via hydrogenolysis |

The transformation of the carboxylic acid into an amide is often achieved through a highly efficient two-step process involving an acid halide intermediate. Thionyl chloride (SOCl₂) is frequently employed for the conversion of the carboxylic acid to the corresponding acid chloride. The resulting (2-Iodo-5-methyl-phenyl)-acetyl chloride is a reactive acylating agent that readily reacts with a diverse range of primary and secondary amines to yield the desired amide derivatives.

Step 1: Synthesis of (2-Iodo-5-methyl-phenyl)-acetyl chloride The carboxylic acid is treated with an excess of thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF), and heated to reflux. The reaction is driven to completion by the evolution of gaseous byproducts (SO₂ and HCl). Following the reaction, the excess thionyl chloride is meticulously removed, either by distillation under reduced pressure or through azeotropic distillation with a non-reactive solvent like benzene (B151609), to yield the crude acid chloride google.com.

Step 2: Synthesis of Amides The crude (2-Iodo-5-methyl-phenyl)-acetyl chloride is dissolved in an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath before the addition of the desired amine and a non-nucleophilic base, typically triethylamine or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction google.com. The reaction mixture is stirred, allowing it to warm to room temperature. The final amide product is isolated through an aqueous workup to remove unreacted starting materials and byproducts, followed by drying of the organic layer and solvent evaporation.

Table 2: General Scheme for Amide Synthesis from this compound

| Reaction Step | Reagents & Conditions | Product |

|---|---|---|

| 1. Acid Halide Formation | Thionyl chloride (SOCl₂), reflux | (2-Iodo-5-methyl-phenyl)-acetyl chloride |

| 2. Amidation | Amine (R¹R²NH), Triethylamine, CH₂Cl₂, 0 °C to RT | N-R¹, N-R²-(2-Iodo-5-methyl-phenyl)-acetamide |

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 2-(2-Iodo-5-methyl-phenyl)-ethanol. This transformation provides access to a new class of derivatives with distinct physical and chemical properties.

Several reducing agents are effective for this purpose:

Lithium Aluminum Hydride (LiAlH₄): As a potent and versatile reducing agent, LiAlH₄ is widely used for the reduction of carboxylic acids to primary alcohols. wikipedia.orgchemguide.co.uk The reaction is performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). byjus.com It proceeds through an aluminum alkoxide intermediate, which is subsequently hydrolyzed during an acidic workup to release the final alcohol product. chemguide.co.ukquora.com

Sodium Borohydride (NaBH₄) with Activators: Although NaBH₄ is typically not reactive enough to reduce carboxylic acids on its own, its reducing power can be significantly enhanced. This can be achieved by first activating the carboxylic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), followed by the addition of NaBH₄. researchgate.net An alternative approach involves the use of NaBH₄ in conjunction with iodine in a solvent such as THF.

Catalytic Hydrosilylation: Milder and more selective reductions can be achieved through catalytic hydrosilylation. This method employs a catalyst, such as a manganese(I) complex like [MnBr(CO)₅], in the presence of a hydrosilane reducing agent (e.g., phenylsilane). This approach has demonstrated high efficacy in reducing various substituted phenylacetic acids to their corresponding alcohols with excellent yields and good functional group tolerance. nih.govacs.org

The resulting 2-(2-Iodo-5-methyl-phenyl)-ethanol can be used as a precursor for further synthetic modifications, including ether synthesis or esterification at the newly formed primary hydroxyl group.

Aromatic Ring Functionalizations

The substituted benzene ring of this compound is amenable to electrophilic aromatic substitution, which allows for the introduction of additional functional groups. The regiochemical outcome of these reactions is governed by the combined directing effects of the substituents already present on the ring: the iodo, methyl, and acetic acid groups.

Iodo group (at C2): This halogen is a weakly deactivating substituent that directs incoming electrophiles to the ortho and para positions. unizin.orglumenlearning.com

Methyl group (at C5): This alkyl group is an activating substituent and also an ortho-, para-director. unizin.org

-CH₂COOH group (at C1): The methylene (B1212753) (-CH₂) spacer effectively insulates the aromatic ring from the deactivating electronic effects of the carboxyl group. Consequently, the entire side chain acts as a weak deactivator and an ortho-, para-director.

Analysis of the available positions for substitution (C3, C4, and C6) reveals the following cumulative directing influences:

Position 6: Strongly favored, as it is para to the iodo group, ortho to the methyl group, and ortho to the -CH₂COOH side chain.

Position 4: Also favored, being ortho to the methyl group and para to the -CH₂COOH side chain.

Position 3: Less favored, being influenced primarily by the ortho-directing effect of the iodo group.

Based on this analysis, electrophilic substitution reactions are predicted to occur predominantly at positions 4 and 6 of the aromatic ring.

Nitration: The introduction of a nitro (–NO₂) group onto the aromatic ring is typically accomplished using a mixture of concentrated nitric acid and concentrated sulfuric acid. oc-praktikum.de For the title compound, this reaction is expected to produce a mixture of isomeric products, primarily 2-(4-Nitro-2-iodo-5-methyl-phenyl)-acetic acid and 2-(6-Nitro-2-iodo-5-methyl-phenyl)-acetic acid. Careful control of reaction conditions, such as temperature, is crucial to minimize the formation of di-nitrated byproducts and prevent oxidative degradation of the acetic acid side chain.

Sulfonation: The introduction of a sulfonic acid (–SO₃H) group is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemithon.com Similar to nitration, this reaction is expected to yield a mixture of the 4-sulfonated and 6-sulfonated isomers. The sulfonation reaction is often reversible, a property that can sometimes be leveraged to control the product distribution.

The benzylic methyl group provides another site for chemical modification, most commonly through free-radical mediated reactions.

Benzylic Bromination: Selective halogenation of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN, or under photochemical conditions. acs.orggoogle.comresearchgate.net This reaction, known as the Wohl-Ziegler reaction, would convert the methyl group to a bromomethyl group, yielding (2-Iodo-5-bromomethyl-phenyl)-acetic acid. This product is a valuable synthetic intermediate, as the benzylic bromide can be readily displaced by a variety of nucleophiles to introduce new functional groups (e.g., hydroxyl, cyano, alkoxy, or amino groups).

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as hot potassium permanganate (KMnO₄) or chromic acid. msu.edumasterorganicchemistry.com This transformation would convert this compound into 2-Iodo-benzene-1,4-dicarboxylic acid. This reaction proceeds because the methyl group possesses the necessary benzylic C-H bonds for the oxidation to initiate. masterorganicchemistry.com The use of milder or more specialized oxidizing agents could potentially lead to the formation of the corresponding aldehyde or alcohol. organic-chemistry.orgthieme-connect.de

Transformations Involving the Aryl-Iodine Bond of this compound

The carbon-iodine (C-I) bond in aryl iodides such as this compound is the most reactive among the corresponding aryl halides, making it a versatile handle for a variety of chemical transformations. The relatively low bond dissociation energy of the C-I bond facilitates its cleavage and subsequent functionalization, enabling the introduction of a wide array of substituents onto the aromatic ring. This section explores several key derivatization strategies that leverage the reactivity of the aryl-iodine bond for research purposes.

Halogen Exchange Reactions

The iodine atom in this compound can be replaced with other halogens (bromine, chlorine, or fluorine) through halogen exchange (HALEX) reactions. These transformations are valuable for modulating the reactivity of the aromatic ring for subsequent reactions, as the reactivity of aryl halides in many cross-coupling reactions follows the order I > Br > Cl > F.

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under specific catalytic conditions. wikipedia.orgmanac-inc.co.jporganicmystery.comkhanacademy.org The so-called "aromatic Finkelstein reaction" is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a diamine ligand. wikipedia.orgorganic-chemistry.orgmdma.chnih.govfrontiersin.orgacs.org This methodology allows for the efficient conversion of aryl bromides to aryl iodides and can be conceptually applied to the exchange of iodine for other halogens. For instance, reacting an aryl iodide with a large excess of a bromide or chloride salt in the presence of a suitable catalyst can drive the equilibrium towards the formation of the corresponding aryl bromide or chloride.

Nickel catalysts have also been shown to be effective for the Finkelstein reaction of aryl halides, providing a pathway to access aryl iodides from the more readily available aryl bromides and chlorides. acs.org These catalytic systems offer mild reaction conditions and broad functional group tolerance. acs.org

The following table summarizes representative conditions for aromatic Finkelstein reactions, which could be adapted for the halogen exchange of this compound.

| Catalyst System | Halogen Source | Solvent | Temperature (°C) | Reactant Type |

|---|---|---|---|---|

| CuI / Diamine Ligand | NaI | Dioxane | 110 | Aryl Bromide |

| Nickel Catalyst / Bisoxazoline Ligand | NaI | - | Room Temperature | Aryl Bromide/Chloride |

| CuI / KI | - | HMPA | 160 | Aryl Bromide |

Introduction of Other Functionalities at the Iodine Position

The aryl-iodine bond of this compound is an excellent precursor for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl compounds. For example, reacting this compound with a substituted phenylboronic acid would yield a biphenyl derivative. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl. libretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. For instance, the coupling of this compound with phenylacetylene would produce (5-methyl-2-(phenylethynyl)phenyl)acetic acid. A specific example of a Sonogashira coupling with 2-iodotoluene, a structurally similar compound, has been reported to proceed in high yield using a (PPh3)2PdCl2 catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a strong base. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org It is a versatile method for the synthesis of arylamines. Reacting this compound with a desired amine would lead to the corresponding 2-amino-5-methyl-phenylacetic acid derivative. Nickel-catalyzed versions of this amination have also been developed. nih.gov

The following interactive table provides a summary of these key palladium-catalyzed cross-coupling reactions and their general conditions, which are applicable to the derivatization of this compound.

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(0) complex + Ligand | Inorganic Base (e.g., K2CO3, Cs2CO3) | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) co-catalyst | Amine Base (e.g., Et3N, piperidine) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex + Ligand | Strong Base (e.g., NaOt-Bu, K3PO4) | Arylamine |

These derivatization strategies highlight the synthetic utility of the aryl-iodine bond in this compound, providing access to a diverse range of analogues for further research and development.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. For (2-Iodo-5-methyl-phenyl)-acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts would be influenced by the electron-withdrawing iodo group and the electron-donating methyl and acetic acid groups. The proton ortho to the iodine atom would likely be the most downfield. The coupling constants (J-values) between adjacent protons would reveal their substitution pattern (ortho, meta, para coupling).

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) in the acetic acid moiety would appear as a singlet, typically in the range of δ 3.5-4.0 ppm, as there are no adjacent protons to couple with.

Methyl Protons: The three protons of the methyl group (-CH₃) would also appear as a singlet, generally in the upfield region of the spectrum (around δ 2.0-2.5 ppm).

Carboxylic Acid Proton: The acidic proton (-COOH) would appear as a broad singlet at a downfield chemical shift (often δ 10-13 ppm), and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data (Illustrative) This table is for illustrative purposes only, as experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~7.0-7.8 | m | N/A |

| -CH₂- | ~3.7 | s | N/A |

| -CH₃ | ~2.3 | s | N/A |

| -COOH | ~11.0 | br s | N/A |

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) would be the most downfield signal, typically appearing in the δ 170-180 ppm range.

Aromatic Carbons: The six carbons of the benzene (B151609) ring would have signals in the δ 120-145 ppm region. The carbon atom bonded to the iodine (C-I) would be shifted upfield due to the "heavy atom effect," while the carbons attached to the other substituents would be shifted according to their electronic effects.

Methylene Carbon: The methylene carbon (-CH₂-) signal would be expected around δ 40-45 ppm.

Methyl Carbon: The methyl carbon (-CH₃) would be the most upfield signal, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data (Illustrative) This table is for illustrative purposes only, as experimental data is not available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~175 |

| Ar-C | ~125-140 |

| Ar-C-I | ~90-100 |

| -CH₂- | ~41 |

| -CH₃ | ~21 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all signals and confirm the structure, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the -CH₂-, -CH₃, and protonated aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) aromatic carbons and the carbonyl carbon by observing their correlations with the methylene, methyl, and aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, helping to confirm the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in a single crystal, offering definitive insights into the molecule's three-dimensional structure and how it packs in the solid state. No published crystal structure for this compound was found.

Elucidation of Molecular Conformation and Geometry

A crystal structure would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This would reveal the preferred conformation of the acetic acid side chain relative to the plane of the phenyl ring. The planarity of the phenyl ring and the geometry around the sp² and sp³ hybridized carbons would be precisely defined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

The analysis of the crystal packing would be critical to understanding the non-covalent interactions that govern the solid-state assembly.

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.

Halogen Bonds: The iodine atom on the phenyl ring is a potential halogen bond donor. It could form interactions with electronegative atoms, such as the carbonyl oxygen of a neighboring molecule (C-I···O=C). Studies on similar iodo-substituted aromatic compounds have frequently shown the presence of such interactions, which play a significant role in directing the crystal packing. acs.orgmdpi.com

Without experimental data, the detailed structural features and intermolecular interactions of this compound in the solid state remain speculative. Further research involving the synthesis and single-crystal X-ray diffraction of this compound would be necessary to provide these definitive insights.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

High-resolution mass spectrometry provides the exact mass of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₉H₉IO₂, the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

The molecular ion peak ([M]⁺) would be observed at a mass corresponding to its exact molecular weight. In positive-ion mode ESI-MS, the protonated molecule ([M+H]⁺) is often detected.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

| C₉H₉IO₂ | [M]⁺ | 275.9647 |

| C₉H₁₀IO₂⁺ | [M+H]⁺ | 276.9725 |

| C₉H₈INaO₂⁺ | [M+Na]⁺ | 298.9545 |

This table is based on theoretical calculations of the monoisotopic masses.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the compound's structure.

For this compound, fragmentation is expected to occur at the bonds of the acetic acid side chain and through cleavage of the side chain from the aromatic ring. Key fragmentation pathways for carboxylic acids often involve the loss of water (M-18), the hydroxyl radical (M-17), and the entire carboxyl group (M-45).

Predicted Fragmentation Pathways:

Loss of the Carboxyl Group: A prominent fragmentation pathway for phenylacetic acids is the cleavage of the bond between the methylene group and the carboxyl group, resulting in the loss of COOH (45 Da). This would generate a stable benzyl-type cation.

Decarboxylation: The loss of CO₂ (44 Da) from the parent ion can also occur.

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of an iodinated tropylium-like ion or a benzyl (B1604629) cation.

Table 2: Predicted Key Mass Fragments in MS/MS for this compound

| Precursor Ion (m/z) | Fragment Lost | Fragment Formula | Predicted Fragment (m/z) | Notes |

| 276.0 | H₂O | H₂O | 258.0 | Loss of water |

| 276.0 | COOH | COOH | 231.0 | Loss of the carboxyl group |

| 276.0 | CH₂COOH | C₂H₃O₂ | 217.0 | Cleavage of the entire acetic acid side chain |

This table presents hypothetical fragmentation data based on the known behavior of similar aromatic carboxylic acids.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present, providing crucial information for structural elucidation.

The structure of this compound contains several key functional groups—a carboxylic acid, a substituted benzene ring, a methyl group, and a carbon-iodine bond—each with characteristic vibrational frequencies.

Carboxylic Acid Group: The -COOH group gives rise to very distinct and strong absorptions. A broad O-H stretching band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹. The C=O (carbonyl) stretch will produce a very strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretch and O-H bend are also observable in the fingerprint region (1440-1395 cm⁻¹ and 1320-1210 cm⁻¹).

Aromatic Ring: The benzene ring shows C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (900-675 cm⁻¹) are also characteristic and depend on the substitution pattern.

Methyl and Methylene Groups: The C-H stretching modes of the methyl (-CH₃) and methylene (-CH₂) groups are typically found in the 2850-3000 cm⁻¹ range.

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear at the low-frequency end of the spectrum, typically in the range of 500-600 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Weak |

| Aromatic Ring | C-H stretch | 3000-3100 (medium) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (medium) | Strong |

| Alkyl Groups | C-H stretch (CH₂, CH₃) | 2850-3000 (medium) | Medium-Strong |

| C-I Bond | C-I stretch | 500-600 (medium) | Strong |